Cas no 476004-80-5 (4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is a high-purity boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure ensures excellent shelf life and handling convenience, while the methylthiophene moiety enhances reactivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and materials science research, enabling efficient C-C bond formation under mild conditions. Its crystalline solid form allows for precise weighing and reproducibility in synthetic applications. The product is typically supplied with rigorous quality control to ensure consistent performance in demanding organic synthesis workflows.
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane structure
476004-80-5 structure
Product Name:4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
CAS No:476004-80-5
MF:C11H17BO2S
MW:224.127482175827
MDL:MFCD05664108
CID:828914
PubChem ID:11816940
Update Time:2025-08-03

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
    • 5-METHYLTHIOPHENE-2-BORONIC ACID PINACOL ESTER
    • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylthiophene
    • 2-methyl-5-(pinacolboryl)thiophene
    • 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-[1,3,2]dioxaborolane
    • 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxoborolane
    • 5-(2-Methylthiophene)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 5-(2-methylthiophene)-4,4,5,5-tetramethyl-1,3,2-dioxoborolane
    • OR2393
    • 5-Methylthiophene-2-boronic acid, pinacol ester
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(5-methyl-2-thienyl)-
    • AMTB677
    • LTOLNTYOBPPFLS-UHFFFAOYSA-N
    • AB22291
    • AB0009145
    • ST24032675
    • 5-Methyl-2-thiopheneboronic a
    • SCHEMBL30846
    • CS-0041968
    • DS-17400
    • MFCD05664108
    • 4,4,5,5-tetramethyl-2-(5-methyl-thiophen-2-yl)-[1,3,2]dioxaborolane
    • 5-Methylthiophene-2-boronic acid pinacol ester, 95%
    • DTXSID80473556
    • (5-METHYLTHIOPHEN-2-YL)BORONIC ACID PINACOL ESTER
    • BCP30230
    • EN300-156336
    • 4,4,5,5-tetramethyl-2-(5-methyl-2-thienyl)-1,3,2-dioxaborolane
    • 5-METHYLTHIOPHEN-2-BORONIC ACID PINACOL ESTER
    • 5-Methylthiophene-2-boronic acid pinacol ester,95%
    • 476004-80-5
    • SY102349
    • Z1336745165
    • AKOS015943349
    • 5-(2-Methylthiophene)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
    • MDL: MFCD05664108
    • Inchi: 1S/C11H17BO2S/c1-8-6-7-9(15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
    • InChI Key: LTOLNTYOBPPFLS-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 224.10400
  • Monoisotopic Mass: 224.1042311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 0.937 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 308.2℃ at 760 mmHg
  • Flash Point: Fahrenheit: 221 ° f
    Celsius: 105 ° c
  • PSA: 46.70000
  • LogP: 2.35570
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Security Information

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Pricemore >>

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4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(trimethylphosphine)rhodium ;  8 h
1.2 Reagents: Oxygen ;  5 min
Reference
Efficient Rh-catalyzed C-H borylation of arene derivatives under photochemical conditions
Bheeter, Charles Beromeo; et al, Organic & Biomolecular Chemistry, 2015, 13(41), 10336-10340

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:476004-80-5)4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
Order Number:A872114
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:32
Price ($):330.0
Email:sales@amadischem.com

Additional information on 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 476004-80-5): An Overview

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 476004-80-5) is a versatile organic compound that has gained significant attention in the fields of synthetic chemistry and medicinal chemistry. This compound is a member of the dioxaborolane family and is characterized by its unique structural features and reactivity. In this article, we will delve into the chemical properties, synthesis methods, applications, and recent research advancements of 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane.

Chemical Structure and Properties

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative with a molecular formula of C13H18BOS. The compound features a dioxaborolane ring system substituted with two tetramethyl groups and a 5-methylthiophenyl group. The presence of the boron atom in the dioxaborolane ring imparts unique chemical reactivity and stability to the molecule. The thiophene moiety contributes to the compound's aromatic character and electronic properties.

The physical properties of 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane include its solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). It is stable under standard laboratory conditions but can undergo various chemical transformations under specific reaction conditions.

Synthesis Methods

The synthesis of 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely employed in organic synthesis due to its efficiency and versatility. The general synthetic route involves the reaction of a boronic acid or boronic ester with a halide or pseudohalide in the presence of a palladium catalyst and a base.

A typical synthesis protocol for 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane involves the following steps:

  • Palladium-catalyzed coupling of 2-bromothiophene with 4,4-dimethoxydibenzylboronate in the presence of potassium acetate.
  • Treatment of the resulting intermediate with methyl iodide to introduce the methyl group on the thiophene ring.
  • Cyclization to form the dioxaborolane ring using an appropriate base and solvent.

This synthetic approach has been optimized to achieve high yields and purity levels of the final product. Recent advancements in catalytic systems have further improved the efficiency and selectivity of these reactions.

Applications in Medicinal Chemistry

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane has found applications in various areas of medicinal chemistry due to its unique structural features and reactivity. One of the most significant applications is in the development of boron-based drugs for cancer therapy. Boron neutron capture therapy (BNCT) is an emerging treatment modality that utilizes boron-containing compounds to selectively target cancer cells when irradiated with thermal neutrons.

The thiophene moiety in 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane provides additional functionality that can be exploited for drug design. For example, recent studies have shown that compounds containing thiophene groups exhibit enhanced cellular uptake and improved pharmacokinetic properties compared to their non-thiophene counterparts.

In addition to BNCT applications, 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane has been investigated as a building block for synthesizing bioactive molecules. Its reactivity with various functional groups allows for the construction of complex molecular architectures that can be tailored for specific biological targets.

Recent Research Advancements

The field of boron chemistry has seen significant advancements in recent years, driven by the increasing demand for novel therapeutic agents and materials. One notable area of research is the development of boron-containing compounds for targeted drug delivery systems. These systems aim to improve drug efficacy by delivering therapeutic agents directly to diseased tissues while minimizing side effects on healthy cells.

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of boron-containing compounds derived from 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane. The researchers demonstrated that these compounds exhibited potent antitumor activity against various cancer cell lines. Furthermore,the compounds showed enhanced stability and reduced toxicity compared to traditional chemotherapeutic agents.

In another study,scientists at a leading pharmaceutical company explored the use of dioxaborolanes as scaffolds for designing small molecule inhibitors targeting specific protein-protein interactions (PPIs). The unique structural features of dioxaborolanes allowed for precise modulation of PPIs,opening new avenues for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.

Safety Considerations

Safety is a critical aspect when handling any chemical compound,including 4,4,5,5-tetramethyl - 2 - ( 5 - methylthiophen - 2 - yl ) - 1 , 3 , 2 - dioxaborolane . While this compound is not classified as hazardous or toxic under current regulations,it is important to follow standard laboratory safety protocols when working with it. Proper personal protective equipment (PPE),such as gloves,goggles,and lab coats,should be worn at all times. Additionally,the compound should be stored in a well-ventilated area away from incompatible materials.

In conclusion, 4 , 4 , 5 , 5 - tetramethy l - 2 - ( 5 - methylthiophe n -  2 - yl ) -  1 ,  3 ,  2 - d ioxab orolan e strong > (CAS No .  476004 -  80 -  5) is a valuable compound with diverse applications in synthetic chemistry and medicinal chemistry . Its unique structure and reactivity make it an attractive candidate for developing novel therapeutic agents . Ongoing research continues to uncover new possibilities for this fascinating molecule . p >

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(CAS:476004-80-5)4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
A872114
Purity:99%
Quantity:100g
Price ($):330.0
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